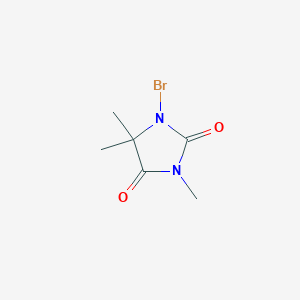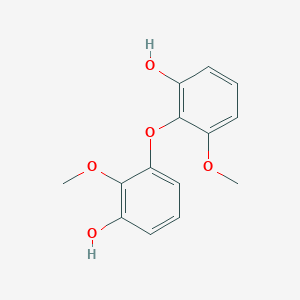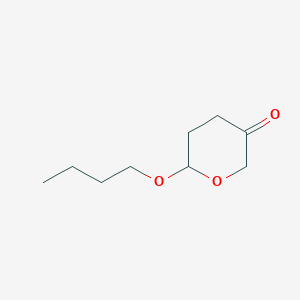![molecular formula C12H17NO2 B14470997 Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate CAS No. 72764-26-2](/img/structure/B14470997.png)
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound featuring a unique structure that makes it a valuable intermediate in organic synthesis. The bicyclo[2.2.2]octane framework is a privileged structure found in various natural products and synthetic analogues, contributing to its significance in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process is characterized by good to excellent yields and excellent enantioselectivities under metal-free, mild, and operationally simple conditions . The reaction is mediated by an organic base, and an open transition state is deemed operative in this highly enantioselective process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthesis under operationally simple conditions. The development of enantioselective approaches to bicyclo[2.2.2]octanes remains an attractive yet challenging area, with only a few methods successfully established to date .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Catalysts like DABCO and bases such as triethylamine (TEA) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism by which ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as platencin, block FabF and FabH enzymes, exhibiting broad-spectrum antibacterial activity against Gram-positive pathogens . The bicyclic structure allows for unique interactions with biological targets, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane-1-carboxylate: A closely related compound with similar structural features and applications.
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with distinct biological activities and synthetic applications.
8-Azabicyclo[3.2.1]octane: A compound with a different bicyclic framework, central to the family of tropane alkaloids.
Uniqueness: Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate stands out due to its unique combination of a nitrile group and a bicyclic structure, which imparts distinct reactivity and biological properties. Its ability to undergo a variety of chemical reactions and its role as a key intermediate in the synthesis of complex molecules highlight its significance in both research and industrial applications .
Eigenschaften
CAS-Nummer |
72764-26-2 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-2-15-11(14)12-5-3-9(4-6-12)10(7-12)8-13/h9-10H,2-7H2,1H3 |
InChI-Schlüssel |
AUYFOAYJTAJPFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CCC(CC1)C(C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)



![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
